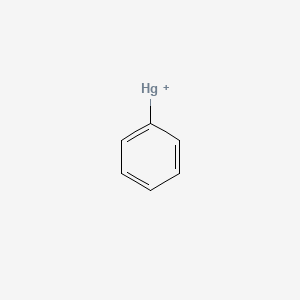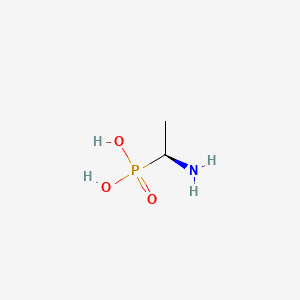
(s)-1-Aminoethylphosphonic acid
Overview
Description
Synthesis Analysis
The synthesis of aminophosphonic acids, including (S)-1-aminoethylphosphonic acid, has been explored through various methods. A notable approach involves the asymmetric synthesis of L-(1-aminoethyl)phosphonic acid via the asymmetric catalytic hydrogenation of N-[1-(dimethoxyphosphoryl)ethenyl]formamide, yielding the product with high enantiomeric excess using a rhodium catalyst and (+)-DIOP (Schöllkopf, U., Hoppe, I., & Thiele, A., 1985). This method highlights the potential for creating enantiomerically pure aminophosphonic acids, crucial for specific biological applications.
Molecular Structure Analysis
The molecular and crystal structures of α-aminophosphonic acids, including (S)-1-aminoethylphosphonic acid, reveal their hydrogen bonding properties. Single-crystal X-ray diffraction studies of these compounds have shown that they form strong O‒H···O hydrogen bonds in their crystal structures, often resulting in helix-like chain formations. These structural insights are vital for understanding the compounds' interactions in biological systems and their potential applications in medicinal chemistry (Bogomilova, A., Hägele, G., Troev, K., Wagner, E., & Günther, M., 2012).
Chemical Reactions and Properties
Aminophosphonic acids undergo various chemical reactions characteristic of both amino and phosphonic functional groups. Their reactivity has been exploited in synthesizing structurally diverse compounds, including derivatives with biological importance. The synthesis techniques vary from classical methods to more innovative approaches like solvent-free conditions, highlighting the versatility of these compounds in chemical synthesis (Bedolla-Medrano, M., Hernández-Fernández, E., & Ordóñez, M., 2014).
Physical Properties Analysis
The physical properties of aminophosphonic acids are significantly influenced by their molecular structure, particularly the presence of the phosphonic acid group. This group contributes to the acids' solubility in water and their overall stability, making them more resistant to hydrolytic degradation compared to their carboxylic acid counterparts. These properties are essential for their biological applications, as they ensure the compounds' persistence in the physiological environment.
Chemical Properties Analysis
The chemical properties of (S)-1-aminoethylphosphonic acid, like other aminophosphonic acids, include its ability to act as a transition state analogue in enzymatic reactions. This unique characteristic stems from the tetrahedral geometry of the phosphonic group, which can mimic the high-energy transition state of biochemical reactions, thereby inhibiting specific enzymes with high selectivity. This property has been leveraged in designing enzyme inhibitors and other biologically active compounds (Orsini, F., Sello, G., & Sisti, M., 2010).
Scientific Research Applications
Medicinal Chemistry Applications
Broad Biological Activity : Aminophosphonic acids, including (S)-1-aminoethylphosphonic acid, are acknowledged for their ability to influence physiological and pathological processes in medicine and agrochemistry. They function mainly as enzyme inhibitors, particularly in the inhibition of different classes and origins of enzymes (Mucha, Kafarski, & Berlicki, 2011).
Antibacterial Properties : The compound alaphosphin, which includes (S)-1-aminoethylphosphonic acid, selectively inhibits peptidoglycan biosynthesis in bacteria. It demonstrates effectiveness against both gram-negative and gram-positive bacteria, acting through mechanisms involving active transport, peptidase cleavage, and inactivation of enzymes like alanine racemase (Atherton et al., 1979).
Structural Chemistry and Enzyme Interaction
- Stable External Aldimine Formation : (R)-1-Aminoethylphosphonic acid forms a stable external aldimine with the pyridoxal 5‘-phosphate (PLP) cofactor in alanine racemase, an enzyme critical in bacterial cell wall synthesis. This interaction is a basis for its antibacterial activity (Stamper, Morollo, & Ringe, 1998).
Biochemical Synthesis and Applications
Synthesis of Optically Active Forms : The synthesis of 1-aminoalkylphosphonic acids, including (S)-1-aminoethylphosphonic acid, is significant due to their role as substrates or inhibitors in amino acid metabolism. These compounds have been shown to repress bacterial growth, with specific activities dependent on their absolute configuration (Dhawan & Redmore, 1987).
Enzyme Inhibition in Bacterial Cell Wall Biosynthesis : Phosphonopeptides based on aminomethylphosphonic acid, structurally similar to (S)-1-aminoethylphosphonic acid, display antibacterial activity by inhibiting critical enzymes in bacterial cell wall biosynthesis (Atherton et al., 1982).
Environmental and Biological Applications
Biodegradation Pathway Identification : Research on Sinorhizobium meliloti 1021 indicates a novel pathway for degrading 2-aminoethylphosphonate, a related compound, suggesting broader environmental implications in the phosphorus cycle (Borisova et al., 2011).
Microbial Metabolism of Phosphonates : Organophosphonates, including 2-aminoethylphosphonic acid, play a significant role in the microbial metabolism within the phosphorus cycle. They are considered ancient molecules that have adapted to contemporary biogenic processes (McGrath, Chin, & Quinn, 2013).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and safety precautions.
Future Directions
This involves identifying areas of ongoing research or potential applications of the compound. It could include new synthesis methods, novel applications, or theoretical studies.
properties
IUPAC Name |
[(1S)-1-aminoethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSKEDQPSEGAU-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299163 | |
| Record name | (S)-(1-Aminoethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-1-Aminoethylphosphonic acid | |
CAS RN |
66068-76-6 | |
| Record name | (S)-(1-Aminoethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66068-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoethylphosphonic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(1-Aminoethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-(1-Aminoethyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOETHYLPHOSPHONIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV7Y1B14AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



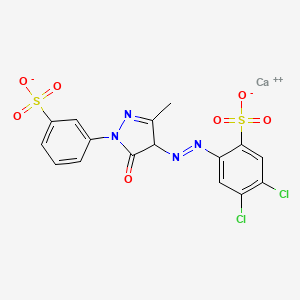
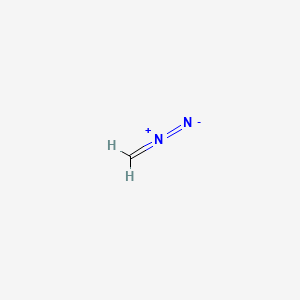

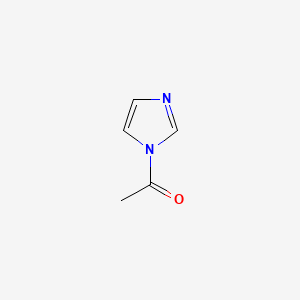
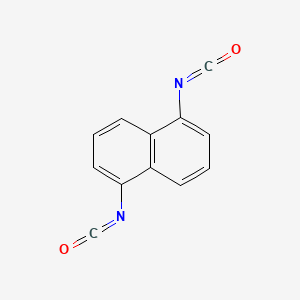


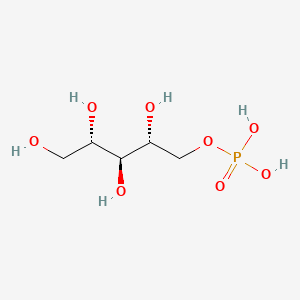
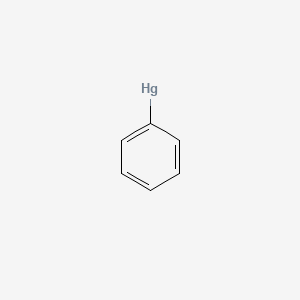
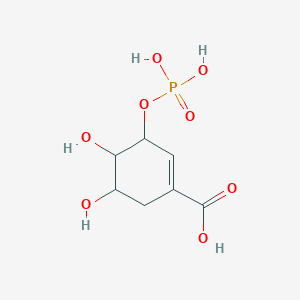
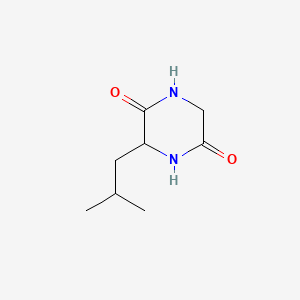
![2,8,16-Trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1218194.png)
![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B1218197.png)
